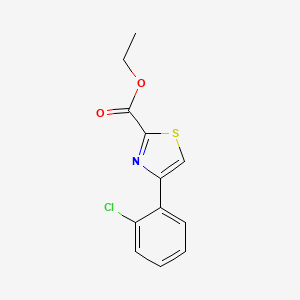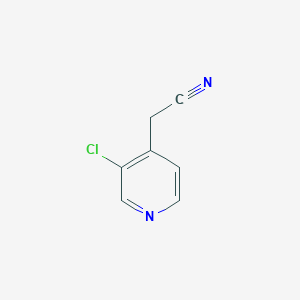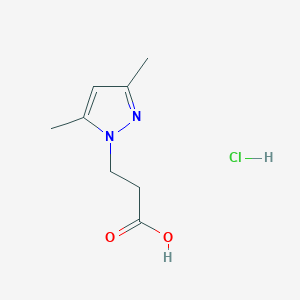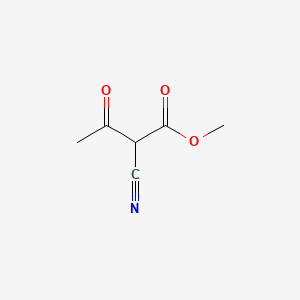
Ethyl 4-(2-chlorophenyl)thiazole-2-carboxylate
説明
Ethyl 4-(2-chlorophenyl)thiazole-2-carboxylate is a chemical compound with the empirical formula C12H10ClNO2S . It contains a thiazole ring, which is a type of heterocycle that consists of sulfur and nitrogen .
Synthesis Analysis
The synthesis of Ethyl 4-(2-chlorophenyl)thiazole-2-carboxylate involves several steps. The yield is approximately 50%, with a melting point of 196–198 °C . The IR spectrum shows peaks at 1696 cm^-1 (C=O ester), 3030 cm^-1 (C–H), 1506 cm^-1 (C=C), 1619 cm^-1 (C=N), and 3210 cm^-1 (OH) .Molecular Structure Analysis
The molecular structure of Ethyl 4-(2-chlorophenyl)thiazole-2-carboxylate can be represented by the SMILES string O=C(OCC)C1=NC(C(C=C2)=CC=C2Cl)=CS1 . The InChI key is RCSJMEGGOPRTDG-UHFFFAOYSA-N .Physical And Chemical Properties Analysis
The physical and chemical properties of Ethyl 4-(2-chlorophenyl)thiazole-2-carboxylate include a melting point of 196–198 °C . The compound has a molecular weight of 267.73 . The 1H NMR and 13C NMR spectra provide further information about the compound’s structure .科学的研究の応用
Synthesis and Molecular Structure : Ethyl 4-(2-chlorophenyl)thiazole-2-carboxylate and its derivatives are often synthesized for their unique molecular structures. For example, the title compound was synthesized by reacting ethyl 6-(4-chlorophenyl)-2-mercapto-4-methyl-1,6-dihydropyrimidine-5-carboxylate with dimethyl acetylenedicarboxylate, leading to a molecule with a nearly planar thiazole ring in a flattened half-chair conformation (Z. Hou, Ning-Bo Zhou, Binhong He, & Xiao-fang Li, 2009).
Method for Synthesis Improvements : Improved methods for synthesizing related thiazole carboxylates have been developed. For instance, ethyl 2-amino-thiazole-4-carboxylate was synthesized using thiourea and ethyl bromopyruvate, followed by reactions with DMSO and sodium nitrite, leading to ethyl 2-bromothiazole-4-carboxylate and subsequently 2-bromo-thiazole-4-carboxy acid (Zhou Zhuo-qiang, 2009).
Antimicrobial and Pharmacological Importance : Derivatives of Ethyl 4-(2-chlorophenyl)thiazole-2-carboxylate have been synthesized and evaluated for their antimicrobial activities. These compounds, like ethyl 5-(4-chlorophenyl)-3-methyl-1-phenyl-1H-pyrazole-4-carboxylate, exhibit pharmacological importance due to their structure, which is stabilized by intramolecular hydrogen bonds and π-π interactions (D. Achutha, K. Kumara, Naveen Shivalingegowda, et al., 2017).
Antiviral Activity : Thiazoles targeting flavivirus envelope proteins have been synthesized, such as analogues of methyl 4-(dibromomethyl)-2-(4-chlorophenyl)thiazole-5-carboxylate, which exhibit potent antiviral activity against yellow fever virus. These compounds were designed for improved metabolic stability, therapeutic index, and antiviral potency (Abdelrahman S. Mayhoub, Mansoora Khaliq, R. Kuhn, & M. Cushman, 2011).
Photochemical Applications : The photochemical reactions and photophysical properties of certain thiazole carboxylates, like ethyl 2-iodothiazole-5-carboxylate, have been studied, revealing their potential as singlet-oxygen sensitizers. These compounds exhibit specific fluorescence characteristics, suggesting their use in photo-oxidation applications (M. Amati, S. Belviso, M. D’Auria, et al., 2010).
Computational and Theoretical Studies : Ethyl 2-(substituted-(2-benzylidenehydrazinyl))thiazole-4-carboxylate derivatives have been computationally studied for their geometric, nonlinear optical (NLO) properties, and frontier molecular orbitals. Such studies help in understanding the charge transfer and chemical activity of these compounds, which are significant for technology applications (Muhammad Haroon, M. Khalid, T. Akhtar, et al., 2019).
Anticancer Activity : Thiazole compounds, including those derived from Ethyl 4-(2-chlorophenyl)thiazole-2-carboxylate, have been synthesized and tested for their anticancer activity. For example, a study focused on the synthesis of various thiazole compounds and their screening against breast cancer cells MCF7, highlighting their potential in cancer treatment (J. P. Sonar, S. D. Pardeshi, S. A. Dokhe, et al., 2020).
特性
IUPAC Name |
ethyl 4-(2-chlorophenyl)-1,3-thiazole-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10ClNO2S/c1-2-16-12(15)11-14-10(7-17-11)8-5-3-4-6-9(8)13/h3-7H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BWJMWSPKWNVQFQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NC(=CS1)C2=CC=CC=C2Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10ClNO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00699913 | |
| Record name | Ethyl 4-(2-chlorophenyl)-1,3-thiazole-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00699913 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
267.73 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 4-(2-chlorophenyl)thiazole-2-carboxylate | |
CAS RN |
1050507-06-6 | |
| Record name | Ethyl 4-(2-chlorophenyl)-1,3-thiazole-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00699913 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。









![3-[4-Fluoro-3-(trifluoromethyl)phenyl]-3-oxopropanenitrile](/img/structure/B1524687.png)






![5-Aminomethyl-3-(4-fluorophenyl)-[1,2,4]oxadiazole hydrochloride](/img/structure/B1524697.png)